molecular formula C25H23N3O3S B6489060 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate CAS No. 941890-63-7

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate

Cat. No. B6489060
CAS RN: 941890-63-7
M. Wt: 445.5 g/mol
InChI Key: PDVPPDSXLYPKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate (PPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound derived from the condensation of a piperazine derivative and a benzothiazole derivative. PPA has been used in a variety of experimental studies, including those related to its potential pharmacological effects.

Scientific Research Applications

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate has been widely used in scientific research, particularly in the fields of pharmacology and toxicology. It has been used to investigate the effects of various drugs on the human body, as well as the mechanisms of action of those drugs. Additionally, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate has been used to study the effects of various environmental toxins on the human body. It has also been used in the study of cancer, cardiovascular disease, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate is not fully understood. However, it is believed to interact with enzymes and receptors in the body, such as the GABA-A receptor, to modulate the release of neurotransmitters in the brain. Additionally, 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate has been shown to interact with the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and improve cognitive performance. Additionally, it has been shown to reduce inflammation and improve wound healing. It has also been shown to have anti-tumor effects in some studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, its mechanism of action is relatively well-understood, making it easier to study its effects in a controlled setting. However, there are some limitations to using 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate in laboratory experiments. For example, its effects on humans are not well-understood, so it is difficult to extrapolate the results of animal studies to humans. Additionally, its effects can vary depending on the dosage and the species being studied, which can make it difficult to draw reliable conclusions from experiments.

Future Directions

There are a number of potential future directions for 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate research. For example, further research could be conducted to better understand its effects on humans, as well as its potential therapeutic applications. Additionally, further research could be conducted to understand its mechanism of action in more detail, as well as its potential interactions with other drugs and environmental toxins. Additionally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer and neurological disorders. Finally, further research could be conducted to explore its potential use as a diagnostic tool.

Synthesis Methods

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate is synthesized through a condensation reaction between 2-amino-4-phenylpiperazine and 1,3-benzothiazol-6-yl 2-phenoxyacetate. This reaction is catalyzed by a base, such as sodium hydroxide, and requires an aqueous solvent, such as water or ethanol. The reaction is typically conducted at room temperature and takes several hours to complete.

properties

IUPAC Name

[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c29-24(18-30-20-9-5-2-6-10-20)31-21-11-12-22-23(17-21)32-25(26-22)28-15-13-27(14-16-28)19-7-3-1-4-8-19/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVPPDSXLYPKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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